(2-Amino-5-chlorophenyl)(morpholino)methanone

CCR5 antagonism HIV entry inhibition chemokine receptor

(2-Amino-5-chlorophenyl)(morpholino)methanone (CAS 926223-04-3; PubChem CID is a morpholine–benzamide hybrid small molecule with molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol. It features an ortho-amino, meta-chloro substitution pattern on the benzoyl ring coupled to a morpholine amide, yielding a computed XLogP3 of 1.1, topological polar surface area (TPSA) of 55.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
Cat. No. B11764855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-chlorophenyl)(morpholino)methanone
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C11H13ClN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
InChIKeyGSNNJUULTSSVGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-chlorophenyl)(morpholino)methanone (CAS 926223-04-3): Core Identity, Physicochemical Profile, and Chemical Class Context for Procurement Decisions


(2-Amino-5-chlorophenyl)(morpholino)methanone (CAS 926223-04-3; PubChem CID 16776415) is a morpholine–benzamide hybrid small molecule with molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol [1]. It features an ortho-amino, meta-chloro substitution pattern on the benzoyl ring coupled to a morpholine amide, yielding a computed XLogP3 of 1.1, topological polar surface area (TPSA) of 55.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound belongs to the class of aminophenyl‑morpholino methanones, which have been explored as intermediates for benzodiazepine synthesis, as kinase inhibitor scaffolds, and as ligands for G‑protein coupled receptors including CCR5 [2][3]. Commercial availability is typically at 95–98% purity from multiple suppliers .

Why (2-Amino-5-chlorophenyl)(morpholino)methanone Cannot Be Replaced by Generic Morpholino‑Methanone Analogs Without Risk of Altered Target Engagement and Physicochemical Profile


Within the morpholino‑methanone family, small structural modifications—such as deletion of the aniline group, relocation of the chlorine substituent, or replacement of morpholine with phenyl—produce compounds with fundamentally different biological activity fingerprints and physicochemical properties. For example, the des‑amino analog (4‑chlorophenyl)(morpholino)methanone shows negligible inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) (IC₅₀ > 1,000,000 nM), whereas the 2‑amino‑5‑chloro derivative has been reported to act as a CCR5 antagonist, indicating that the aniline moiety is a critical pharmacophoric element for receptor engagement [1][2]. Furthermore, positional isomerism (e.g., 5‑amino‑2‑chloro vs. 2‑amino‑5‑chloro) alters the vector of hydrogen‑bond donation and electronic distribution, which can profoundly affect both synthetic derivatization pathways and biological recognition . Compound‑specific selection is therefore essential to preserve the intended synthetic or biological outcome.

Quantitative Differentiation Evidence for (2-Amino-5-chlorophenyl)(morpholino)methanone: Head‑to‑Head and Cross‑Study Comparator Data for Scientific Selection


CCR5 Antagonist Activity: Target Compound vs. Des‑Amino Analog (4‑Chlorophenyl)(morpholino)methanone

(2-Amino-5-chlorophenyl)(morpholino)methanone has been reported to exhibit CCR5 antagonist activity in preliminary pharmacological screening [1]. By contrast, the des‑amino analog (4‑chlorophenyl)(morpholino)methanone, which lacks the aniline NH₂ group, shows no detectable CCR5 engagement; its reported biochemical activities are limited to weak inhibition of MAGL (IC₅₀ > 1,000,000 nM), PHGDH (IC₅₀ = 10,400 nM), and FAAH (IC₅₀ > 1,000,000 nM) [2]. The presence of the 2‑amino group therefore appears essential for shifting the target profile toward chemokine receptor modulation.

CCR5 antagonism HIV entry inhibition chemokine receptor

Hydrogen Bond Donor Capacity: 2‑Amino‑5‑chloro vs. Des‑Amino Analog – Impact on Solubility and Target Binding

The target compound possesses one hydrogen bond donor (the aniline –NH₂ group), whereas the des‑amino analog (4‑chlorophenyl)(morpholino)methanone has zero HBD [1][2]. This difference directly influences aqueous solubility, capacity for directed hydrogen‑bond interactions with biological targets, and compliance with Lipinski's Rule of Five. In medicinal chemistry campaigns, the presence of an HBD is often critical for achieving potency against targets with hydrogen‑bond acceptor residues in their binding pockets [3].

hydrogen bonding drug-likeness solubility enhancement

Lipophilicity Tuning via Chlorine Substitution: XLogP3 Comparison with Para‑Amino Analog

The target compound (XLogP3 = 1.1) is approximately 0.8 log units more lipophilic than its para‑amino analog (4‑aminophenyl)(morpholino)methanone (XLogP3 = 0.3) due to the presence of the electron‑withdrawing chlorine substituent [1]. This difference is significant for membrane permeability: a ΔlogP of 0.8 can translate to a measurable increase in passive diffusion across lipid bilayers, which is particularly relevant for central nervous system (CNS) drug discovery where XLogP values in the 1–3 range are often favored [2].

lipophilicity membrane permeability CNS drug design

Topological Polar Surface Area (TPSA) and Blood‑Brain Barrier Penetration Potential

The target compound has a TPSA of 55.6 Ų, which is below the commonly cited threshold of 60–70 Ų for favorable passive blood‑brain barrier (BBB) penetration [1]. In contrast, the des‑amino analog (4‑chlorophenyl)(morpholino)methanone, which lacks the aniline NH₂, has an estimated TPSA of approximately 46.8 Ų (calculated by difference of one primary amine contribution) [2]. While both fall within the CNS‑permeable range, the higher TPSA of the target compound reflects its additional hydrogen‑bonding capacity, which may enhance aqueous solubility without compromising BBB penetration potential.

TPSA blood-brain barrier CNS drug design

Positional Isomer Differentiation: 2‑Amino‑5‑chloro vs. 5‑Amino‑2‑chloro Substitution Patterns

The target compound (2‑amino‑5‑chloro) and its positional isomer (5‑amino‑2‑chlorophenyl)(morpholino)methanone (CAS 926234‑54‑0) share the same molecular formula (C₁₁H₁₃ClN₂O₂) and molecular weight (240.68 g/mol) but differ in the relative positions of the amino and chloro substituents [1]. This isomerism affects the electronic environment of the aromatic ring: the ortho‑amino group in the target compound can participate in intramolecular hydrogen bonding with the carbonyl oxygen, whereas the meta‑amino group in the isomer cannot. Such differences influence both chemical reactivity (e.g., regioselectivity in electrophilic aromatic substitution) and biological target recognition [2].

positional isomerism SAR derivatization selectivity

Halogen Identity: Chlorine (Target) vs. Bromine Analog – Steric and Electronic Differentiation

The chlorine atom at the 5‑position of the target compound (van der Waals radius ≈ 1.75 Å, electronegativity 3.16) can be compared with the analogous bromine‑substituted compound (2‑amino‑5‑bromophenyl)(morpholino)methanone . Bromine (vdW radius ≈ 1.85 Å, electronegativity 2.96) is larger and more polarizable, which can enhance halogen‑bonding interactions with protein targets but may also increase metabolic liability (e.g., CYP‑mediated oxidative debromination) and logP [1]. The chlorine substituent offers a more balanced profile for oral drug development, as reflected in the higher prevalence of chloro‑aromatics among marketed drugs compared to bromo‑aromatics [2].

halogen bonding steric effects metabolic stability

Optimal Scientific and Industrial Application Scenarios for (2-Amino-5-chlorophenyl)(morpholino)methanone Based on Verified Differentiation Evidence


CCR5 Antagonist Lead Discovery and HIV Entry Inhibition Research

Based on its reported CCR5 antagonist activity, (2‑amino‑5‑chlorophenyl)(morpholino)methanone is a preferred starting scaffold for medicinal chemistry programs targeting CCR5‑mediated pathologies, including HIV‑1 entry, asthma, rheumatoid arthritis, and COPD [1]. The des‑amino analog (4‑chlorophenyl)(morpholino)methanone is not suitable for this application because it lacks the aniline NH₂ pharmacophore required for CCR5 engagement and instead shows only weak activity against off‑target enzymes such as MAGL and FAAH [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Permeability

With an XLogP3 of 1.1 and TPSA of 55.6 Ų, the target compound occupies a favorable CNS drug‑like property space [1]. Its lipophilicity is 0.8 log units higher than the para‑amino analog (XLogP3 = 0.3) [2], potentially conferring improved passive membrane permeability. The TPSA below 60 Ų supports the likelihood of adequate BBB penetration, making this compound a rational choice for CNS‑targeted probe development .

Synthetic Intermediate for Regioselective Derivatization to Fused Heterocycles

The ortho‑amino group in the target compound enables regioselective cyclization reactions (e.g., Friedländer quinoline synthesis, benzodiazepine formation) that are not accessible with the positional isomer (5‑amino‑2‑chlorophenyl)(morpholino)methanone [1]. The proximity of the amino group to the carbonyl facilitates intramolecular condensation, providing efficient access to heterocyclic scaffolds of pharmaceutical relevance [2]. Researchers requiring a specific cyclization outcome should therefore specify the 2‑amino‑5‑chloro isomer rather than the 5‑amino‑2‑chloro variant.

Structure–Activity Relationship (SAR) Studies on Halogen Effects in Morpholino‑Methanone Series

The chlorine substituent at the 5‑position provides a reference point for systematic SAR exploration of halogen effects (Cl vs. Br vs. F vs. H) on target potency, metabolic stability, and physicochemical properties [1]. The target compound's well‑defined computed properties (XLogP3 = 1.1, TPSA = 55.6 Ų, HBD = 1, HBA = 3) make it a suitable baseline for comparative studies with halogen‑swapped analogs, enabling quantitative assessment of halogen contributions to lead optimization [2].

Quote Request

Request a Quote for (2-Amino-5-chlorophenyl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.